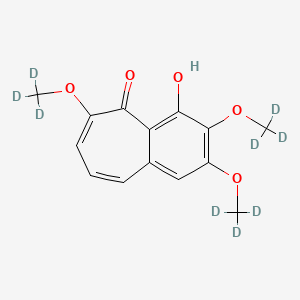
2,3,6-Trideuteromethyl Purpurogallin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,6-Trideuteromethyl Purpurogallin is a stable isotope-labelled derivative of purpurogallin, a natural phenolic compound. This compound is characterized by the presence of deuterium atoms at the 2, 3, and 6 positions of the purpurogallin molecule, which enhances its stability and makes it a valuable tool in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6-Trideuteromethyl Purpurogallin typically involves the selective introduction of deuterium atoms at specific positions of the purpurogallin molecule. This can be achieved through various methods, such as:
Deuterium exchange reactions: Using deuterium oxide (D2O) or deuterated solvents to replace hydrogen atoms with deuterium.
Chemical reduction: Employing deuterated reducing agents to introduce deuterium atoms at the desired positions.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. This requires careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,3,6-Trideuteromethyl Purpurogallin can undergo various chemical reactions, including:
Oxidation: Converting the compound to its oxidized forms, such as purpurogallin quinone.
Reduction: Reducing the compound to its corresponding hydroxyl derivatives.
Substitution: Replacing specific functional groups with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or neutral conditions.
Reduction: Employing reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Utilizing nucleophiles or electrophiles in the presence of suitable catalysts and solvents.
Major Products Formed:
Oxidation: Purpurogallin quinone and other oxidized derivatives.
Reduction: Hydroxylated purpurogallin derivatives.
Substitution: Various substituted purpurogallin derivatives depending on the reagents used.
Scientific Research Applications
2,3,6-Trideuteromethyl Purpurogallin has several scientific research applications, including:
Chemistry: Used as a reactant in the synthesis of complex organic molecules and as a probe in mechanistic studies.
Biology: Employed in biological assays to study enzyme activities and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as antioxidant and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2,3,6-Trideuteromethyl Purpurogallin exerts its effects involves its interaction with molecular targets and pathways. This compound can act as an antioxidant, scavenging free radicals and protecting cells from oxidative stress. It may also modulate signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
2,3,6-Trideuteromethyl Purpurogallin is unique due to its deuterium-labelled structure, which enhances its stability and makes it a valuable research tool. Similar compounds include:
Purpurogallin: The parent compound without deuterium atoms.
Other phenolic compounds: Such as gallic acid and ellagic acid, which also exhibit antioxidant properties.
Properties
Molecular Formula |
C14H14O5 |
|---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
4-hydroxy-2,3,6-tris(trideuteriomethoxy)benzo[7]annulen-5-one |
InChI |
InChI=1S/C14H14O5/c1-17-9-6-4-5-8-7-10(18-2)14(19-3)13(16)11(8)12(9)15/h4-7,16H,1-3H3/i1D3,2D3,3D3 |
InChI Key |
XTJAFDFIRGFIHA-GQALSZNTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=CC2=CC(=C(C(=C2C1=O)O)OC([2H])([2H])[2H])OC([2H])([2H])[2H] |
Canonical SMILES |
COC1=CC=CC2=CC(=C(C(=C2C1=O)O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


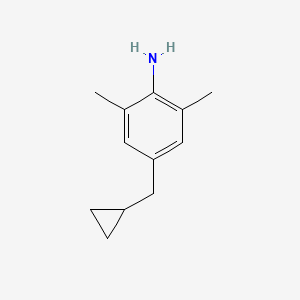


![[[6,7-Dimethoxy-1-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic Acid](/img/structure/B15352275.png)
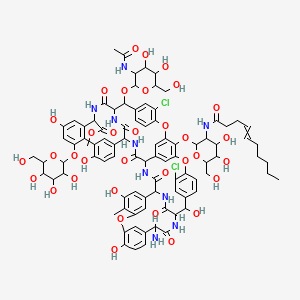
![N-(3,4-dimethoxyphenyl)-6-(1-methylindazol-6-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B15352283.png)
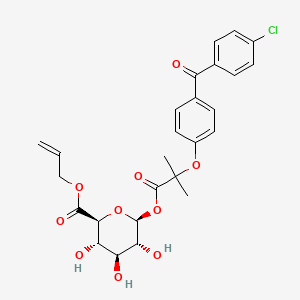
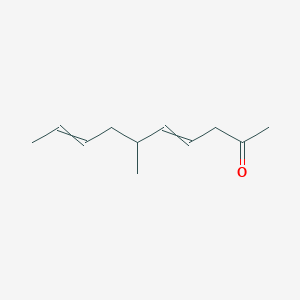
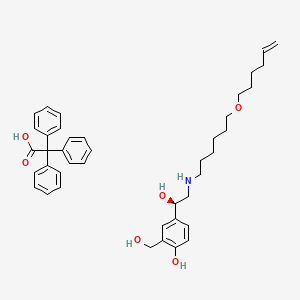
![9-Ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-8-[4-(1-piperazinyl)-1-piperidinyl]-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B15352291.png)
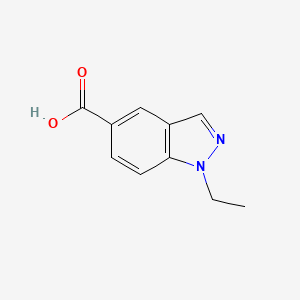
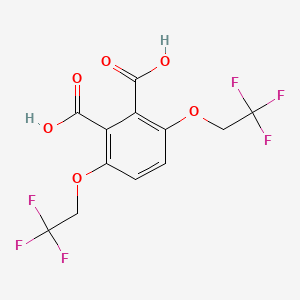
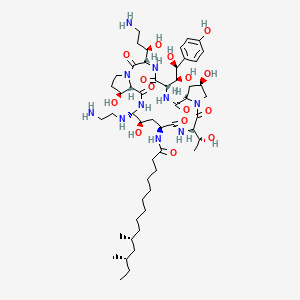
![N-methyl-N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]octanamide](/img/structure/B15352341.png)
